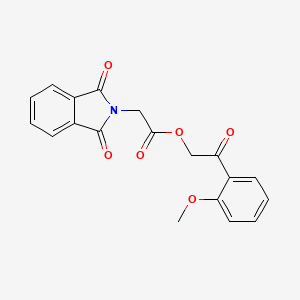

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

描述

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic ester derivative featuring a 1,3-dioxoisoindolin-2-yl (phthalimide) core linked to a 2-(2-methoxyphenyl)-2-oxoethyl group. This compound belongs to the class of redox-active esters, which are widely studied for their applications in radical-mediated fluorination reactions and as intermediates in pharmaceutical synthesis . The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and stability compared to similar analogs.

属性

IUPAC Name |

[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-25-16-9-5-4-8-14(16)15(21)11-26-17(22)10-20-18(23)12-6-2-3-7-13(12)19(20)24/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXLOAQJSIFIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326210 | |

| Record name | [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49817910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

923140-25-4 | |

| Record name | [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Compounds with similar structures, such as 1,3-dioxoisoindole derivatives, have been studied as inhibitors of hiv-1 non-nucleoside reverse transcriptase.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the hiv-1 reverse transcriptase (rt) enzyme. They interact with the Non-Nucleoside Inhibitory Binding Pocket (NNIBP) of the HIV reverse transcriptase enzyme.

Biochemical Pathways

Similar compounds have been found to inhibit the hiv-1 reverse transcriptase (rt) enzyme, which plays a crucial role in the replication of the hiv virus.

Pharmacokinetics

The lipinski rule of five parameters and molecular parameters like drug likeness and drug scores were calculated for similar compounds.

科学研究应用

Antiviral Activity

Research has indicated that compounds structurally related to 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate may inhibit the HIV-1 non-nucleoside reverse transcriptase enzyme, which is crucial for the replication of the HIV virus. The inhibition of this enzyme can potentially lead to effective antiviral therapies.

Anticancer Potential

The compound's structure suggests possible interactions with various cellular targets involved in cancer progression. Similar derivatives have shown promise as inhibitors of key proteins involved in tumor growth and metastasis. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in non-small cell lung cancer lines, indicating a potential pathway for therapeutic development .

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act on specific targets such as aspartic proteases and other enzymes involved in metabolic pathways. This makes it a candidate for further exploration in drug design aimed at modulating these enzymatic activities .

Case Study 1: HIV Reverse Transcriptase Inhibition

A study investigating the inhibitory effects of similar compounds on HIV reverse transcriptase demonstrated that certain structural modifications could enhance binding affinity and efficacy against the virus. This highlights the potential for optimizing derivatives of this compound for antiviral applications.

Case Study 2: Cancer Cell Proliferation

Research focused on the antiproliferative effects of related compounds on various cancer cell lines revealed significant inhibition at low micromolar concentrations. These findings suggest that further investigation into the structure-activity relationship (SAR) of this compound could yield effective anticancer agents .

Data Table: Summary of Biological Activities

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Steric Effects : Bulky substituents like tert-butyl (S2) reduce hydrolysis rates due to steric hindrance, whereas the target compound’s 2-methoxyphenyl group balances moderate steric bulk with electronic donation .

- Electronic Effects : Electron-donating methoxy groups (target, 3c) enhance stability under radical conditions, while electron-withdrawing groups (e.g., bromine in ) increase electrophilicity for nucleophilic attacks.

- Reactivity: Diazo-containing analogs (e.g., 3c) undergo light-induced C–H insertion, whereas non-diazo esters (target, S2) are better suited for fluorination or hydrolysis reactions .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate?

- Methodological Answer : The synthesis typically involves coupling 2-(2-methoxyphenyl)-2-oxoethanol with 2-(1,3-dioxoisoindolin-2-yl)acetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane or DMF. Key parameters include:

-

Temperature : 0–25°C (prevents side reactions like hydrolysis).

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1–0.5 eq) to enhance acylation efficiency.

-

Solvent : Anhydrous conditions critical; DMF improves solubility of polar intermediates.

-

Yield Optimization : Purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >85% purity .

- Data Table : Synthetic Route Comparison

| Parameter | Method A () | Method B () |

|---|---|---|

| Solvent | Dichloromethane | Acetic acid (reflux) |

| Catalyst | DMAP | Sodium acetate |

| Reaction Time | 12–24 h | 3–5 h |

| Yield | 72–78% | 65–70% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- 1H/13C NMR : Confirms ester linkage (δ 4.5–5.5 ppm for oxoethyl protons; carbonyl carbons at 165–175 ppm). The 1,3-dioxoisoindolin moiety shows aromatic protons at δ 7.2–7.8 ppm .

- IR Spectroscopy : Ester C=O stretches (1740–1760 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ matches theoretical mass (±0.001 Da) .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability and researcher safety?

- Methodological Answer :

- Storage : -20°C in amber vials under argon; desiccated to prevent hydrolysis of the ester group.

- Handling : Use nitrile gloves, fume hood, and PPE to avoid dermal exposure.

- Decomposition Risks : Hydrolysis under acidic/basic conditions generates 2-methoxyphenylglyoxal and phthalimide derivatives; monitor via TLC .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the nucleophilic substitution at the 1,3-dioxoisoindolin-2-yl moiety, and how can kinetic studies validate these pathways?

- Methodological Answer : The isoindolin-2-yl group undergoes nucleophilic attack at the carbonyl carbon. Proposed mechanisms:

- SN2 Pathway : Base-assisted deprotonation of the nucleophile (e.g., amines), supported by second-order kinetics.

- Acyl Transfer : pH-dependent intramolecular rearrangement observed in polar aprotic solvents.

Validation : - Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates.

- DFT Calculations : Model transition states to identify energy barriers .

Q. How can researchers resolve contradictions in reported biological activity data between different study models?

- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) may arise from:

- Membrane Permeability : LogP (2.1) suggests moderate permeability; validate via Caco-2 assays.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Off-Target Effects : Use CRISPR-engineered cell lines to silence putative targets .

Q. What advanced analytical methodologies are suitable for identifying and quantifying degradation products under various pH conditions?

- Methodological Answer :

- HPLC-MS/MS : Use C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. Major products include:

- Acidic pH : 2-(2-Methoxyphenyl)glyoxylic acid (m/z 193.05).

- Basic pH : Phthalimide (m/z 147.03).

- Accelerated Stability Studies : 40°C/75% RH for 4 weeks; quantify via external calibration curves .

Q. How can in silico modeling predict the compound's interaction with cytochrome P450 enzymes, and what experimental validations are required?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Model binding to CYP3A4 active site (PDB ID: 1TQN). Key interactions:

- Hydrogen bonding between methoxy group and Arg-212.

- π-π stacking of isoindolin with heme porphyrin.

- Experimental Validation :

- Fluorescence Quenching : Measure binding constants (Kd) using recombinant CYP3A4.

- IC50 Determination : Inhibit midazolam 1'-hydroxylation in human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。